KIRA9

Description

Propriétés

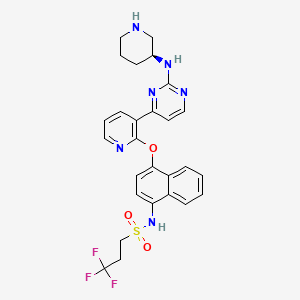

Formule moléculaire |

C27H27F3N6O3S |

|---|---|

Poids moléculaire |

572.6 g/mol |

Nom IUPAC |

3,3,3-trifluoro-N-[4-[[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]-2-pyridinyl]oxy]naphthalen-1-yl]propane-1-sulfonamide |

InChI |

InChI=1S/C27H27F3N6O3S/c28-27(29,30)12-16-40(37,38)36-23-9-10-24(20-7-2-1-6-19(20)23)39-25-21(8-4-14-32-25)22-11-15-33-26(35-22)34-18-5-3-13-31-17-18/h1-2,4,6-11,14-15,18,31,36H,3,5,12-13,16-17H2,(H,33,34,35)/t18-/m0/s1 |

Clé InChI |

HLEZGQAFDDCWDE-SFHVURJKSA-N |

SMILES isomérique |

C1C[C@@H](CNC1)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC=C(C5=CC=CC=C54)NS(=O)(=O)CCC(F)(F)F |

SMILES canonique |

C1CC(CNC1)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC=C(C5=CC=CC=C54)NS(=O)(=O)CCC(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Naphthalene-Phenoxy-Pyridine Core

Step 1: Suzuki-Miyaura Coupling

A naphthalen-1-ol derivative is coupled with a bromopyridine boronic ester under palladium catalysis. For example:

- Reactants : 1-Naphthol and 3-bromo-2-iodopyridine.

- Conditions : PdCl₂(dppf)₂, K₃PO₄, dioxane/H₂O, 85°C, 16 hours.

- Yield : ~75%.

Step 2: Ullmann-Type Coupling

The phenoxy-pyridine intermediate is further functionalized via coupling with a halogenated pyrimidine:

2-Aminopyrimidine-Piperidine Subunit

Step 1: Protection of (3S)-Piperidin-3-amine

The chiral piperidine amine is protected using tert-butyloxycarbonyl (Boc) to prevent side reactions:

Step 2: Pyrimidine Ring Formation

A modified Pinner reaction forms the 2-aminopyrimidine core:

3,3,3-Trifluoropropane-1-sulfonamide Group

Step 1: Sulfonylation of 3,3,3-Trifluoropropylamine

The sulfonamide is prepared via reaction with sulfonyl chloride:

- Reactants : 3,3,3-Trifluoropropylamine + propane-1-sulfonyl chloride.

- Conditions : Et₃N, CH₂Cl₂, 0°C to 25°C.

- Yield : 68–72%.

Final Coupling and Deprotection

Coupling of Core and Piperidine-Pyrimidine Unit

Buchwald-Hartwig Amination

The naphthalene-phenoxy-pyridine core is coupled with the Boc-protected piperidine-pyrimidine intermediate:

Sulfonamide Installation

Nucleophilic Aromatic Substitution

The sulfonamide group is introduced via SNAr on a nitro-activated naphthalene derivative:

Boc Deprotection

Acid-Mediated Cleavage

The Boc group is removed using HCl in dioxane:

Optimization and Challenges

Chirality Control

The (3S)-piperidin-3-yl group requires asymmetric synthesis or resolution:

Solubility Issues

The naphthalene core’s hydrophobicity is mitigated using polar aprotic solvents (e.g., DMF, DMSO) during couplings.

Analytical Data

Table 1. Key Intermediates and Yields

| Intermediate | Reaction Type | Yield | Purity (HPLC) |

|---|---|---|---|

| Naphthalene-phenoxy-pyridine | Suzuki-Miyaura | 75% | >98% |

| Boc-piperidine-pyrimidine | Pinner reaction | 85% | >95% |

| Trifluoropropane-sulfonamide | Sulfonylation | 70% | >97% |

| Final coupled product | Buchwald-Hartwig | 60% | >98% |

Table 2. Reaction Conditions for Critical Steps

| Step | Catalyst/Reagent | Temperature | Time |

|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl₂(dppf)₂, K₃PO₄ | 85°C | 16 h |

| Boc Deprotection | HCl/dioxane | 25°C | 2 h |

| Sulfonylation | Et₃N, CH₂Cl₂ | 0–25°C | 4 h |

Analyse Des Réactions Chimiques

Types de réactions

3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-pipéridin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide: subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle pipéridine, conduisant à la formation de dérivés N-oxydes.

Réduction : Les réactions de réduction peuvent cibler les cycles pyridine et pyrimidine, conduisant à la formation d'analogues réduits.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés dans des conditions douces.

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés dans des conditions contrôlées.

Substitution : Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs tels que l'azoture de sodium (NaN3) ou le cyanure de potassium (KCN) en présence de solvants adaptés.

Principaux produits formés

Oxydation : Dérivés N-oxydes du cycle pipéridine.

Réduction : Analogues réduits des cycles pyridine et pyrimidine.

Substitution : Dérivés fonctionnalisés avec différents substituants sur les groupes trifluorométhyle et sulfonamide.

Applications De Recherche Scientifique

Key Structural Features

| Feature | Description |

|---|---|

| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability |

| Piperidine Ring | Contributes to receptor binding characteristics |

| Sulfonamide Group | Often associated with antimicrobial properties |

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to 3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide. The compound has shown promise in inhibiting specific cancer cell lines through various mechanisms:

- Mechanism of Action : Inhibition of the PI3K/AKT signaling pathway, which is critical for cell growth and survival in cancer cells.

- Case Study : A study demonstrated that derivatives of this compound effectively reduced cell viability in breast and prostate cancer cell lines through apoptosis induction .

Antimicrobial Properties

The sulfonamide group in the compound is known for its antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis:

- Mechanism : Compounds inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.

- Case Study : A related study highlighted the effectiveness of sulfonamide derivatives against resistant strains of bacteria .

Neurological Applications

The piperidine moiety suggests potential applications in neurology. Compounds with similar structures have been explored for their effects on neurotransmitter systems:

- Mechanism : Modulation of dopamine and serotonin receptors.

- Case Study : Research has shown that piperidine derivatives can exhibit antidepressant-like effects in animal models .

Comprehensive Data Table

The following table summarizes key research findings related to the applications of 3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide.

Mécanisme D'action

The mechanism of action of 3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Modulate Receptors: The compound can interact with receptors on cell surfaces, leading to changes in cellular signaling pathways.

Affect Gene Expression: It may influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Features

The following table summarizes compounds with overlapping structural motifs:

Functional and Pharmacological Insights

Sulfonamide Core: The target compound shares the sulfonamide group with 2-chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)... and 3-chloro-N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide . Sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity. However, substitutions on the aromatic rings (e.g., trifluoromethyl vs. chloro) modulate solubility and target affinity.

Piperidine/Piperazine Derivatives :

- The (S)-piperidinyl group in the target compound contrasts with the piperazine in 3-Ethyl-N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)... . Piperazine derivatives often enhance metabolic stability, while piperidine rings may influence stereoselective binding.

Heterocyclic Systems: The pyrimidine-pyridine scaffold in the target compound is structurally analogous to the pyrido-pyrimidinone system in N-(2,4-difluoro-3-{2-[(3-hydroxypropyl)amino]-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-6-yl}phenyl)propane-1-sulfonamide . Such systems are common in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets.

Trifluoromethyl Groups :

- The trifluoromethyl group in the target compound is shared with 3-Ethyl-N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)... . This group enhances lipophilicity and metabolic resistance, though its placement on a naphthalene ring (in the target) versus a phenyl ring (in ) may alter steric interactions.

Activité Biologique

3,3,3-Trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide is a complex organofluorine compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 572.6 g/mol. Its structure features a trifluoromethyl group, a piperidine ring, and a sulfonamide moiety, which contribute to its unique biological properties and interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 572.6 g/mol |

| IUPAC Name | 3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide |

| CAS Number | 1604381-69-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways. For instance, it has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced cell proliferation, making it a target for cancer therapy .

Receptor Modulation : It can also modulate various receptors on cell surfaces, influencing downstream signaling pathways critical for cell survival and proliferation.

Gene Expression Regulation : The compound may affect gene expression by interacting with transcription factors, thereby altering the transcriptional landscape of target cells.

Biological Activity Studies

Research has indicated that 3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide exhibits notable activity against several cancer cell lines. In vitro studies have demonstrated its efficacy in inhibiting tumor growth at nanomolar concentrations.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study reported that the compound significantly inhibited the growth of human tumor xenografts in nude mice models at well-tolerated doses. This suggests its potential as an anti-cancer agent targeting specific kinases involved in tumor progression .

- Selectivity for Kinases : The compound has shown selectivity for protein kinase B (PKB), which is frequently overexpressed in various cancers such as prostate and breast cancer. Its selective inhibition of PKB could provide a therapeutic advantage by minimizing off-target effects associated with broader kinase inhibitors .

Synthesis Pathways

The synthesis of this compound involves multiple steps:

- Formation of the Piperidine Intermediate : This step typically involves reacting suitable starting materials with piperidine under controlled conditions.

- Introduction of Pyrimidine and Pyridine Rings : Subsequent coupling reactions introduce the pyrimidine and pyridine moieties using palladium catalysts to facilitate carbon-nitrogen bond formation.

These synthetic routes are crucial for optimizing yield and purity while ensuring the desired biological activity is retained.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.